3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1131594-62-1
VCID: VC18669846
InChI: InChI=1S/C13H17BrN2O2/c1-2-15-5-7-16(8-6-15)12-4-3-10(13(17)18)9-11(12)14/h3-4,9H,2,5-8H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.19 g/mol

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid

CAS No.: 1131594-62-1

Cat. No.: VC18669846

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid - 1131594-62-1

Specification

CAS No. 1131594-62-1
Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
IUPAC Name 3-bromo-4-(4-ethylpiperazin-1-yl)benzoic acid
Standard InChI InChI=1S/C13H17BrN2O2/c1-2-15-5-7-16(8-6-15)12-4-3-10(13(17)18)9-11(12)14/h3-4,9H,2,5-8H2,1H3,(H,17,18)
Standard InChI Key HENIRMHJRKHXTK-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid possesses the molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g/mol . The compound’s IUPAC name, 3-bromo-4-(4-ethylpiperazin-1-yl)benzoic acid, reflects its substitution pattern: a bromine atom at position 3 of the benzene ring and a 4-ethylpiperazine group at position 4, with a carboxylic acid functional group at position 1.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1131594-62-1
Molecular FormulaC₁₃H₁₇BrN₂O₂
Molecular Weight313.19 g/mol
Exact Mass312.04700
PSA (Polar Surface Area)43.78 Ų
LogP (Partition Coefficient)2.29

The compound’s canonical SMILES notation, CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br, and InChIKey, HENIRMHJRKHXTK-UHFFFAOYSA-N, provide unambiguous representations of its structure. The presence of the piperazine ring introduces basicity, while the carboxylic acid group contributes to its solubility in polar solvents.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-bromo-4-(4-ethylpiperazin-1-yl)benzoic acid typically involves bromination of a precursor, 4-(4-ethylpiperazin-1-yl)benzoic acid, using bromine or a brominating agent such as N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)}. The reaction is conducted in non-polar solvents like dichloromethane or chloroform to stabilize intermediates and minimize side reactions.

Key Reaction Steps:

  • Substrate Preparation: 4-(4-ethylpiperazin-1-yl)benzoic acid is dissolved in anhydrous dichloromethane under inert atmosphere.

  • Bromination: Bromine is added dropwise at 0–5°C to prevent excessive exothermicity.

  • Work-Up: The mixture is quenched with aqueous sodium thiosulfate to remove excess bromine, followed by extraction and purification via recrystallization or column chromatography.

Comparative Analysis with Structural Analogues

Analogues with Modified Substituents

To contextualize its properties, 3-bromo-4-(4-ethylpiperazin-1-yl)benzoic acid is compared to two analogues:

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaMolecular WeightKey Features
3-Bromo-4-isopropylbenzoic acid C₁₀H₁₁BrO₂243.10 g/molLacks piperazine; reduced basicity
4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid C₁₅H₁₉F₃N₂O₂316.32 g/molTrifluoromethyl enhances metabolic stability

The 4-ethylpiperazine group in the target compound confers superior pharmacokinetic properties compared to non-nitrogenous analogues .

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